Prionoid E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prionoid E is a synthetic compound designed to mimic the behavior of prion proteins. Prion proteins are known for their role in neurodegenerative diseases, where they propagate by inducing misfolding in normal proteins. This compound exhibits similar prion-like characteristics, making it a valuable tool for studying protein misfolding and aggregation processes .

Preparation Methods

Prionoid E is primarily obtained through artificial synthesis. Scientists use protein synthesis technology to design specific sequences and structures that endow the compound with prion-like properties . The synthetic routes involve the assembly of amino acids in a precise sequence, followed by folding and stabilization under controlled conditions. Industrial production methods focus on optimizing yield and purity through advanced biotechnological processes .

Chemical Reactions Analysis

Prionoid E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the prion-like structure of this compound .

Scientific Research Applications

Prionoid E has a wide range of scientific research applications. In chemistry, it is used to study protein folding and misfolding mechanisms. In biology, it serves as a model for understanding prion diseases and other neurodegenerative disorders. In medicine, this compound is utilized in the development of therapeutic strategies targeting protein misfolding. Additionally, it has industrial applications in the production of synthetic proteins and biotechnological research .

Mechanism of Action

Prionoid E exerts its effects by inducing conformational changes in normal proteins, leading to the formation of misfolded aggregates. These aggregates propagate by recruiting and converting additional normal proteins into the misfolded state. The molecular targets of this compound include cellular prion proteins and other amyloidogenic proteins. The pathways involved in its action are similar to those observed in prion diseases, involving template-directed misfolding and aggregation .

Comparison with Similar Compounds

Prionoid E is unique in its ability to mimic prion-like behavior without being infectious. Similar compounds include other prionoids and amyloidogenic proteins such as amyloid β, tau, and α-synuclein. These proteins also exhibit prion-like propagation but differ in their specific structures and disease associations. This compound stands out due to its synthetic origin and controlled properties, making it a versatile tool for research .

Biological Activity

Prionoid E, a rearranged secoabietane diterpene quinone derived from Salvia prionitis, has garnered attention in recent years due to its significant biological activities, particularly its antineoplastic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

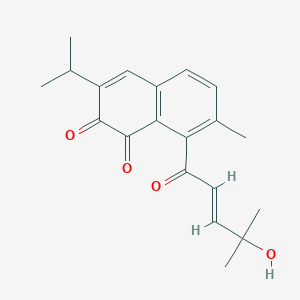

Chemical Structure and Properties

This compound is characterized by its unique structure as a bioactive compound. Its molecular formula and structural characteristics are essential for understanding its biological mechanisms. The total synthesis of this compound has been achieved, confirming its potential as a therapeutic agent.

Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C20H28O3 |

| Molecular Weight | 316.44 g/mol |

| Structural Features | Secoabietane diterpene quinone |

Antineoplastic Activity

This compound has demonstrated significant antineoplastic activity in various studies. Specifically, it has shown efficacy against murine S-180 sarcoma and Lewis lung cancer models. In vivo studies revealed that this compound inhibited tumor growth and induced apoptosis in cancer cells.

Case Study: Antitumor Effects

A study conducted on mice with implanted S-180 sarcoma showed that treatment with this compound resulted in:

- Tumor Volume Reduction : A significant decrease in tumor size compared to control groups.

- Survival Rate Improvement : Mice treated with this compound exhibited increased survival rates.

The mechanism through which this compound exerts its antineoplastic effects involves:

- Induction of Apoptosis : this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cell division.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, promoting cancer cell death.

Neuroprotective Properties

Emerging research suggests that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where prion-like proteins are implicated.

Neuroprotective Mechanisms

- Reduction of Neuroinflammation : this compound appears to modulate immune responses, reducing neuroinflammatory activity associated with prion diseases.

- Inhibition of Protein Aggregation : It may prevent the aggregation of misfolded proteins, a hallmark of neurodegenerative disorders.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparative analysis with other known bioactive compounds is provided below:

| Compound | Antineoplastic Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Potentially | Induces apoptosis, inhibits proliferation |

| Compound A | Yes | No | Targets specific oncogenes |

| Compound B | Moderate | Yes | Reduces oxidative stress |

Properties

Molecular Formula |

C20H22O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

8-[(E)-4-hydroxy-4-methylpent-2-enoyl]-7-methyl-3-propan-2-ylnaphthalene-1,2-dione |

InChI |

InChI=1S/C20H22O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-11,24H,1-5H3/b9-8+ |

InChI Key |

QRIJFKANMJMVFQ-CMDGGOBGSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)/C=C/C(C)(C)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)C=CC(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.